2-Isopropoxy-5-thiophen-2-ylbenzoic acid

Description

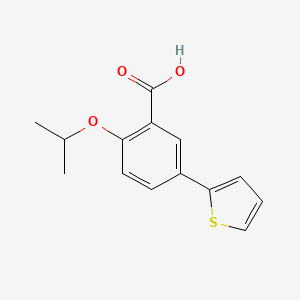

2-Isopropoxy-5-thiophen-2-ylbenzoic acid is a benzoic acid derivative featuring an isopropoxy group at the 2-position and a thiophen-2-yl substituent at the 5-position of the aromatic ring.

The isopropoxy group at the 2-position introduces steric bulk, which may affect molecular packing in crystalline forms or binding interactions in pharmacological contexts .

Properties

Molecular Formula |

C14H14O3S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

2-propan-2-yloxy-5-thiophen-2-ylbenzoic acid |

InChI |

InChI=1S/C14H14O3S/c1-9(2)17-12-6-5-10(8-11(12)14(15)16)13-4-3-7-18-13/h3-9H,1-2H3,(H,15,16) |

InChI Key |

JMHSYVMLHVAUCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

One of the most efficient and widely adopted methods for preparing thiophene-substituted benzoic acids involves Suzuki–Miyaura cross-coupling reactions. This method couples an arylboronic acid or ester with an aryl halide under palladium catalysis.

- Preparation of 2-isopropoxy-substituted boronate ester intermediate.

- Coupling with 5-bromothiophene or a suitable thiophene derivative.

- Subsequent hydrolysis or oxidation to yield the benzoic acid.

- Synthesis of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates via lithiation and borylation steps at low temperatures (-78°C to 0°C) using reagents such as n-butyllithium and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Reaction conditions involve careful temperature control, inert atmosphere, and purification by silica gel chromatography.

- Yields reported range around 50-52%, indicating moderate efficiency with scope for optimization.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation & Borylation | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78°C to RT | ~52 | Requires inert atmosphere, moisture control |

| Cross-coupling | Pd catalyst, aryl bromide, base (Na2CO3 or Ba(OH)2) | Mild heating | Variable | High regioselectivity, minimal byproducts |

This method benefits from the versatility of palladium catalysis and the availability of boronate intermediates, enabling selective functionalization at the 5-position of the thiophene ring.

Alternative Organometallic Polycondensation Techniques

Nickel-catalyzed Kumada catalyst-transfer polycondensation and deprotonative cross-coupling polycondensation have been reported for thiophene-based compounds. These methods allow for the formation of regioregular thiophene conjugated systems, which can be adapted for the synthesis of 2-Isopropoxy-5-thiophen-2-ylbenzoic acid derivatives.

- Nickel catalysts facilitate polymerization or coupling with high regioregularity.

- These methods avoid some of the drawbacks of palladium catalysis, such as high cost and sensitivity to functional groups.

- Direct arylation polymerization (DArP) offers a greener alternative by circumventing the need for pre-functionalized boronic acids or stannanes.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Pd catalyst, boronate esters, aryl halides, base | High regioselectivity, versatile | Moderate yields, requires inert atmosphere |

| Nickel-Catalyzed Polycondensation | Ni catalyst, organometallic reagents | Cost-effective, high regioregularity | Limited substrate scope, complex setup |

| Reflux Dehydration (Thioxanthone) | p-isopropyl thiophenol, o-chlorobenzonitrile, acid | Simple operation, good yield for analogs | Specific to certain substrates, multi-step |

Final Remarks

The preparation of this compound is a nuanced process that benefits from advances in organometallic catalysis and synthetic organic chemistry. Continued research into catalyst development, greener methodologies like direct arylation polymerization, and improved intermediate synthesis will further enhance the efficiency and sustainability of its production.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-thiophen-2-ylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Use of electrophiles such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Isopropoxy-5-thiophen-2-ylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-thiophen-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can lead to inhibition or activation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Acidity

- The thiophen-2-yl group in this compound exerts an electron-withdrawing effect, lowering the pKa compared to 2-amino-5-isopropoxybenzoic acid (where the amino group is electron-donating) .

- 2-Thiophenecarboxylic acid has a significantly lower pKa (2.8) due to the direct conjugation of the thiophene ring with the carboxylic acid group, enhancing acidity .

Solubility and Lipophilicity

- The thiophen-2-yl substituent increases lipophilicity, reducing aqueous solubility compared to 2-thiophenecarboxylic acid. This property may enhance bioavailability in hydrophobic environments .

- 2-Amino-5-isopropoxybenzoic acid exhibits moderate water solubility due to the polar amino group, contrasting with the more hydrophobic thiophene analog .

Research Findings and Methodological Insights

- Computational Modeling : Density functional theory (DFT) methods, such as those described by Becke , could predict the electronic structure and reactivity of this compound, particularly the influence of substituents on charge distribution.

- Crystallography : SHELX software has been instrumental in resolving structures of similar compounds, which could aid in determining the crystal packing and hydrogen-bonding patterns of the target molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Isopropoxy-5-thiophen-2-ylbenzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A key route involves Suzuki-Miyaura cross-coupling between a boronic acid-functionalized thiophene and a halogenated benzoic acid derivative. For example, coupling 5-thiophen-2-ylboronic acid with 2-isopropoxy-5-bromobenzoic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under reflux. Optimization includes varying catalyst loading (0.5–5 mol%), base (Na₂CO₃ or K₂CO₃), and temperature (80–120°C) to maximize yield . The isopropoxy group can be introduced via nucleophilic substitution of a bromine atom using isopropanol under basic conditions (e.g., KOH in DMF) .

Q. How can researchers effectively characterize the structural and purity profile of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., thiophene C–H protons at δ 6.8–7.2 ppm) and isopropoxy group integration (δ 1.2–1.4 ppm for CH₃ groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect by-products.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 292.0845 for C₁₄H₁₄O₃S) .

Advanced Research Questions

Q. What are the key challenges in achieving regioselective functionalization of the thiophene ring in this compound?

- Methodological Answer : Thiophene’s electron-rich nature complicates regioselectivity during electrophilic substitution. Strategies include:

- Directed ortho-Metalation : Use directing groups (e.g., carboxylic acid) to control substitution patterns via lithiation (e.g., LDA at −78°C) followed by quenching with electrophiles .

- Protection/Deprotection : Temporarily protect the benzoic acid group as a methyl ester to prevent interference during thiophene functionalization .

Q. How do solvent polarity and catalyst choice influence cross-coupling reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility of boronic acid intermediates but may reduce catalytic activity. Biphasic systems (toluene/water) improve coupling efficiency by stabilizing Pd intermediates. Catalyst screening (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand) can reduce side reactions like homocoupling. For example, PdCl₂(dppf) in THF/water achieves >80% yield with 2 mol% loading .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate assignments .

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton environments (e.g., overlapping thiophene signals) with carbon centers .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals via slow evaporation (e.g., in ethyl acetate/hexane) .

Q. How does the isopropoxy substituent influence pharmacokinetic properties in medicinal chemistry applications?

- Methodological Answer : The isopropoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability compared to methoxy (logP ~1.9). However, metabolic stability studies (e.g., microsomal assays) reveal faster oxidative cleavage via CYP450 enzymes compared to bulkier tert-butoxy groups. Structural analogs with fluorinated alkoxy groups (e.g., 2-trifluoromethoxy) show improved metabolic resistance .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.